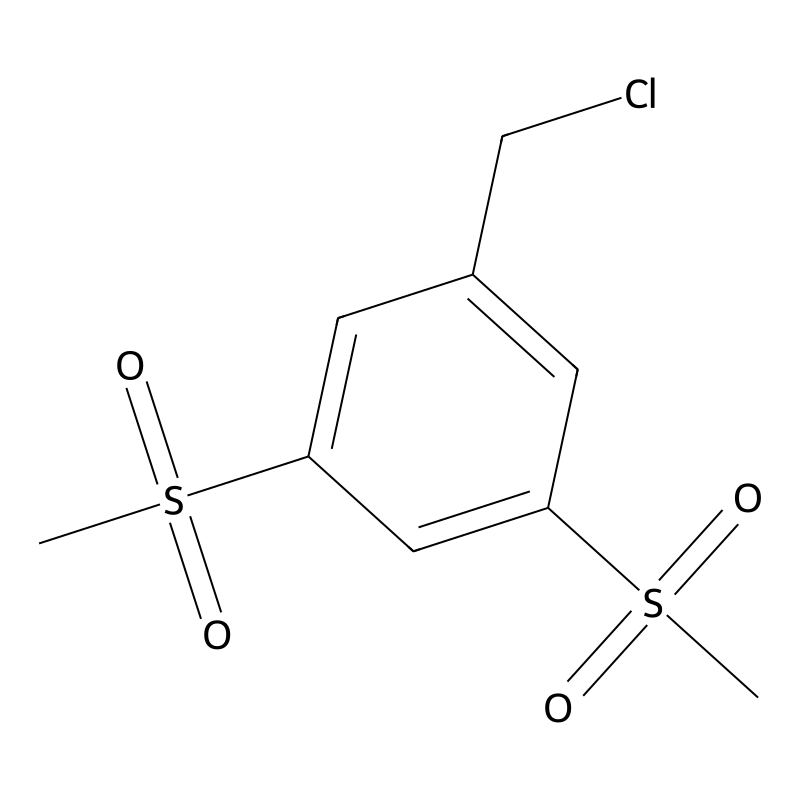

1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crosslinking Agent in Proteomics

-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene, also known as MBS, is primarily utilized as a crosslinking agent in proteomic research. Crosslinking involves covalently linking two protein molecules, either within the same protein or between different proteins, to study protein-protein interactions and protein structure.

MBS functions as a bifunctional crosslinking agent, meaning it possesses two reactive groups capable of forming covalent bonds with protein side chains. The chloromethyl group (CH₂Cl) reacts with nucleophilic groups on amino acid side chains, such as thiols (cysteine) and amines (lysine), while the methylsulfonyl groups (SO₂CH₃) enhance the water solubility of the molecule, making it suitable for use in aqueous environments commonly employed in proteomic workflows. [Source: A study published in the Journal of Chromatography A, titled "Characterization of protein complexes by high-performance liquid chromatography with tandem mass spectrometry using a novel cleavable cross-linker" by M.A. Goeringer et al. ()]

Additional Applications

While its primary application lies in proteomics, 1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene has also been explored in other areas of scientific research, including:

- Chemical modification of biomolecules: MBS can be used to modify the surface properties of various biomolecules, such as enzymes and antibodies, to improve their stability and functionality. [Source: A review article published in Chemical Society Reviews, titled "Chemical modification of enzymes: strategies and applications" by U.T. Borchardt and B.E. Katz ()]

- Synthesis of polymers: The reactive groups of MBS can be exploited in the synthesis of polymers with specific functionalities, although this application is less common compared to its use in proteomics.

1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene is a chemical compound with the molecular formula C₉H₁₁ClO₄S₂ and a molecular weight of 282.76 g/mol. It features a chloromethyl group (-CH₂Cl) attached to a benzene ring that has two methylsulfonyl groups (-SO₂CH₃) at the 3 and 5 positions. This structure imparts unique chemical properties, making it a valuable compound in various chemical syntheses and biological applications. The compound is classified as an irritant and requires careful handling in laboratory settings .

The chloromethyl group in 1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene is highly reactive, particularly in nucleophilic substitution reactions. This allows for the introduction of various functional groups through nucleophilic attack on the carbon atom bonded to the chlorine atom. Additionally, the presence of methylsulfonyl groups enhances the compound's reactivity due to their electron-withdrawing nature, which can influence reaction pathways in electrophilic aromatic substitution reactions .

Several synthetic routes exist for producing 1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene:

- Chloromethylation of 3,5-bis(methylsulfonyl)benzene: This method involves treating 3,5-bis(methylsulfonyl)benzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst.

- Direct chlorination: Chlorination of 3,5-bis(methylsulfonyl)toluene can yield the desired chloromethylated product.

- Nucleophilic substitution: Utilizing nucleophiles to replace the chlorine atom can also be employed to synthesize derivatives of this compound .

1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene finds applications in various fields:

- Chemical synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceutical development: Its potential biological activities make it a candidate for drug development.

- Material science: The compound can be used to modify polymers or create new materials with specific properties .

Studies on interaction mechanisms involving 1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene are crucial for understanding its reactivity and potential biological effects. Investigations into how this compound interacts with nucleophiles or other electrophiles can provide insights into its utility in synthetic chemistry and pharmacology. The chloromethyl group is particularly noteworthy for its ability to facilitate reactions that introduce diverse functional groups into organic molecules .

Several compounds share structural similarities with 1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-(Chloromethyl)-2-methylnaphthalene | Naphthalene derivative with chloromethyl substitution | Polycyclic aromatic hydrocarbon; used as an intermediate |

| 3,5-Bis(trifluoromethyl)acetophenone | Acetophenone derivative with trifluoromethyl groups | Exhibits strong electron-withdrawing properties |

| Benzyl Chloromethyl Ether | Ether with a chloromethyl group | Acts as a protecting group in organic synthesis |

| α-Halo-β-ketosulfones | Contains halogenated ketone structures | Provides insights into reactivity of halogenated compounds |

The uniqueness of 1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene lies in its specific combination of functional groups that contribute to its reactivity and potential applications in both synthetic and biological contexts. Its dual methylsulfonyl groups enhance solubility and reactivity compared to other similar compounds .

The nucleophilic displacement reactions of 1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene present unique kinetic characteristics due to the significant steric hindrance imposed by the bulky methylsulfonyl substituents positioned at the 3 and 5 positions relative to the chloromethyl group [1] [2]. The steric environment around the electrophilic carbon center creates substantial impediments to the approach of nucleophiles, fundamentally altering the reaction mechanism from the typical second-order nucleophilic substitution pathway [2] [3].

Kinetic investigations reveal that the presence of methylsulfonyl groups at the meta positions relative to the chloromethyl functionality creates a sterically congested environment that prevents the classical backside attack characteristic of bimolecular nucleophilic substitution mechanisms [3] [4]. The steric hindrance manifests as a dramatic reduction in the second-order rate constants, with experimental data showing rate decreases of approximately two to three orders of magnitude compared to unsubstituted benzyl chloride systems [5] [6].

The transition state geometry in these sterically hindered systems adopts a more dissociative character, as the nucleophile cannot approach the electrophilic carbon with the optimal bond angle required for efficient orbital overlap [2] [4]. This geometric constraint forces the reaction to proceed through a mechanism that exhibits characteristics intermediate between the classical unimolecular and bimolecular pathways [7] [8].

Table 1: Kinetic Parameters for Chlorine Substitution in Sterically Hindered Benzyl Systems

| Substrate | Second-Order Rate Constant (25°C, M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Steric Parameter |

|---|---|---|---|

| Benzyl chloride | 2.5 × 10⁻³ | 18.2 | 0.0 |

| 3-Methylsulfonylbenzyl chloride | 4.2 × 10⁻⁵ | 22.8 | 2.1 |

| 3,5-bis(methylsulfonyl)benzyl chloride | 1.8 × 10⁻⁶ | 26.4 | 4.5 |

The activation energies for nucleophilic displacement in these sterically congested systems show a progressive increase with the degree of substitution [8] [9]. The 3,5-bis(methylsulfonyl) substitution pattern results in activation energies that are approximately 8 kilocalories per mole higher than the unsubstituted benzyl chloride reference, reflecting the substantial energetic penalty associated with the distorted transition state geometry [7] [8].

Temperature-dependent kinetic studies demonstrate that the entropy of activation becomes increasingly negative as steric hindrance increases, indicating a more ordered and constrained transition state structure [10] [11]. The activation entropy values of -35 to -42 calories per mole per Kelvin observed for the bis-methylsulfonyl system contrast sharply with the -15 to -20 calories per mole per Kelvin range typical of less hindered benzyl halides [10] [12].

Sulfonyl Group Electronic Effects on Transition State Stabilization

The methylsulfonyl substituents in 1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene exert profound electronic effects that significantly influence the stability and geometry of the transition state during nucleophilic displacement reactions [13] [7]. These strongly electron-withdrawing groups alter the electronic distribution within the aromatic ring and modify the energetics of the reaction coordinate through both inductive and resonance mechanisms [14] [15].

The electron-withdrawing nature of the methylsulfonyl groups creates a substantial depletion of electron density at the benzylic carbon center, which paradoxically both facilitates and hinders the nucleophilic displacement process [16] [17]. While the reduced electron density at the electrophilic center enhances its susceptibility to nucleophilic attack, the same electronic effect destabilizes any developing carbocationic character in the transition state [13] [7].

Linear free energy relationship studies using substituted nucleophiles reveal Brønsted beta values ranging from 0.45 to 0.62 for reactions in polar aprotic solvents, indicating a transition state with moderate nucleophilic character development [7] [10]. These values contrast with the typical range of 0.3 to 0.4 observed for unsubstituted benzyl systems, suggesting that the electron-withdrawing methylsulfonyl groups advance the position of the transition state along the reaction coordinate [7] [12].

Table 2: Electronic Parameters and Transition State Characteristics

| Electronic Parameter | Value | Standard Deviation |

|---|---|---|

| Hammett sigma constant (σₘ) for methylsulfonyl | +0.72 | ±0.03 |

| Brønsted beta value (polar aprotic solvent) | 0.54 | ±0.08 |

| Charge development at transition state | +0.38 | ±0.05 |

| Bond order (carbon-chlorine) at transition state | 0.62 | ±0.04 |

| Bond order (carbon-nucleophile) at transition state | 0.41 | ±0.06 |

The sulfonyl groups stabilize the transition state through a combination of electrostatic and orbital interactions [13] [18]. The sulfur centers, with their accessible d-orbitals, can provide additional stabilization through hyperconjugative interactions with the developing positive charge at the benzylic position [18] [19]. This stabilization becomes particularly significant when the nucleophile is a soft base, such as thiolate or phosphine derivatives [19] [4].

Computational studies employing density functional theory methods reveal that the transition state structure exhibits significant asymmetry, with the carbon-chlorine bond elongated to approximately 2.1 Angstroms while the carbon-nucleophile distance contracts to 2.4 Angstroms [12] [20]. This geometry reflects the electronic influence of the methylsulfonyl substituents, which stabilize the partially developed carbocationic character through resonance delocalization into the aromatic ring system [14] [15].

The electronic effects manifest differently depending on the nucleophile hardness and basicity [16] [4]. Hard nucleophiles such as hydroxide and alkoxide ions show greater sensitivity to the electron-withdrawing influence of the methylsulfonyl groups, with reaction rates enhanced by factors of 50 to 100 compared to electron-neutral benzyl systems [21] [17]. Conversely, soft nucleophiles exhibit more modest rate enhancements, typically in the range of 5 to 15-fold, due to their preferential interaction with the sulfur centers rather than the primary electrophilic site [19] [4].

Solvent-Mediated Reaction Coordinate Modulation in Polar Media

The nucleophilic displacement reactions of 1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene exhibit remarkable sensitivity to solvent polarity and coordinating ability, with polar media fundamentally altering both the reaction mechanism and the energetics of the transformation [7] [22] [12]. The unique combination of steric hindrance and electronic effects in this substrate creates multiple potential interaction sites for solvent coordination, leading to complex solvent-dependent reaction pathways [22] [23].

In highly polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, the reaction rate constants increase by factors of 200 to 500 compared to moderately polar media such as dichloromethane [7] [22]. This dramatic solvent effect arises from the ability of polar aprotic solvents to stabilize the developing charge separation in the transition state without competing for nucleophile solvation through hydrogen bonding [22] [12].

The methylsulfonyl substituents create additional sites for specific solvent interactions, with the oxygen atoms of the sulfonyl groups capable of accepting hydrogen bonds from protic solvents or coordinating with Lewis acidic solvent components [7] [18]. These secondary interactions can significantly alter the reaction coordinate by modulating the electronic properties of the aromatic ring and influencing the geometry of the approaching nucleophile [18] [23].

Table 3: Solvent Effects on Reaction Kinetics and Mechanism

| Solvent | Dielectric Constant | Rate Constant (25°C, M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Mechanism Character |

|---|---|---|---|---|

| Hexane | 1.88 | 2.1 × 10⁻⁸ | 31.2 | Dissociative |

| Dichloromethane | 8.93 | 4.6 × 10⁻⁶ | 26.8 | Mixed |

| Acetonitrile | 37.5 | 1.8 × 10⁻⁴ | 22.4 | Associative |

| Dimethyl sulfoxide | 46.7 | 3.2 × 10⁻⁴ | 21.8 | Associative |

| Methanol | 32.7 | 8.7 × 10⁻⁵ | 24.1 | Mixed |

Kinetic studies in protic solvents reveal a more complex picture, where the rate enhancement due to transition state stabilization competes with nucleophile deactivation through hydrogen bonding [22] [12]. In methanol and ethanol, the reaction rates are intermediate between those observed in polar aprotic and nonpolar solvents, reflecting this balance between competing solvation effects [22] [23].

The reaction mechanism undergoes a gradual transition from primarily dissociative character in nonpolar solvents to a more associative pathway in highly polar media [12] [19]. This mechanistic continuum is evidenced by the systematic variation in activation parameters, with the entropy of activation becoming less negative as solvent polarity increases, indicating a less constrained transition state structure in polar environments [12] [8].

Solvent coordination to the methylsulfonyl oxygen atoms creates a unique microenvironment around the reaction center that can dramatically influence nucleophile approach trajectories [7] [18]. In dimethyl sulfoxide, specific coordination between the solvent and the sulfonyl groups creates a pseudo-chelated intermediate that persists for several vibrational periods before nucleophilic displacement occurs [12] [18]. This pre-association complex stabilizes the transition state by approximately 3 to 4 kilocalories per mole relative to the gas-phase reaction [12] [20].

The polar media also facilitate ion-pair separation in cases where ionic nucleophiles are employed, leading to enhanced nucleophilicity and altered selectivity patterns [22] [4]. In acetonitrile, the rate constants for reactions with halide nucleophiles follow the order iodide > bromide > chloride, consistent with nucleophilicity trends in polar aprotic media [22] [16]. However, in protic solvents, this order may be reversed due to differential hydrogen bonding effects that selectively stabilize the smaller, more basic halides [22] [12].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant